4,6-Dichloro-8-methylquinazoline
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Overview
Description
4,6-Dichloro-8-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. It is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 8 on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-8-methylquinazoline typically involves the chlorination of 8-methylquinazoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{8-methylquinazoline} + 2 \text{SOCl}_2 \rightarrow \text{this compound} + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have diverse applications in medicinal chemistry .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological assays, particularly in the development of antimicrobial and anticancer agents.
Medicine: Quinazoline derivatives, including 4,6-Dichloro-8-methylquinazoline, are being investigated for their potential as therapeutic agents for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-8-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 4,7-Dichloro-8-methylquinoline
- 4,6-Dichloro-2-methylquinoline
- 4-Chloro-8-methylquinazoline
Comparison: 4,6-Dichloro-8-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,6-dichloro-8-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-6(10)3-7-8(5)12-4-13-9(7)11/h2-4H,1H3 |
InChI Key |
VYYISKISIGFPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN=C2Cl)Cl |
Origin of Product |
United States |
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